1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]
Description
Chemical Identity and Nomenclature of 1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]
The systematic nomenclature of 1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] reflects its complex molecular architecture, which can be understood through careful examination of its constituent structural elements. The compound possesses a spiro junction at the 3-position of the indoline ring system, creating a direct connection to the 4-position of a piperidine ring. This spiro arrangement generates a three-dimensional molecular framework that distinguishes it from linear or conventional cyclic organic compounds.
The molecular formula C17H21BrN2O3 indicates the presence of seventeen carbon atoms, twenty-one hydrogen atoms, one bromine atom, two nitrogen atoms, and three oxygen atoms. The bromine substituent occupies the 5-position of the indole ring system, providing a site for potential chemical modification or cross-coupling reactions. The tert-butoxycarbonyl group, commonly referred to as the Boc protecting group, shields the nitrogen atom of the piperidine ring, preventing unwanted side reactions during synthetic transformations.
Multiple synonymous names exist for this compound, reflecting different naming conventions and structural perspectives. Alternative designations include tert-butyl 5-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate and 5-bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]-1'-carboxylic acid 1,1-dimethylethyl ester. These nomenclature variations demonstrate the multiple ways chemists can describe the same molecular structure while maintaining chemical accuracy.
The compound exhibits specific storage requirements, maintaining stability at room temperature conditions. This thermal stability contributes to its utility as a synthetic intermediate, allowing for extended storage periods without significant decomposition. The minimum purity specification of 95% indicates the high-quality standards maintained in commercial preparations of this compound.
Historical Context of Spirooxindole Development
The historical development of spirooxindole chemistry traces back to significant milestones in heterocyclic chemistry, with the first isolation of a spirooxindole alkaloid occurring in 1870 from the root of yellow jessamine (Gelsemium sempervirens). This early discovery established the foundation for understanding the unique structural characteristics and potential biological activities associated with spirooxindole-containing compounds. The subsequent decades witnessed the identification of numerous spirooxindole alkaloids from various plant genera, including Mitragyna, Rauwolfia, and Vinca, expanding the recognition of this structural motif across diverse botanical sources.
The evolution of spirooxindole chemistry gained significant momentum during the twentieth century as synthetic methodologies advanced and researchers began to appreciate the unique three-dimensional properties of spirocyclic compounds. A. Pictet and T. Spengler reported the first spiro-analog intermediate in 1911, marking an important milestone in the synthetic exploration of spirocyclic structures. This early synthetic work laid the groundwork for the systematic investigation of spirooxindole compounds and their potential applications in medicinal chemistry.
Modern spirooxindole research has been driven by the recognition that these compounds occupy a unique position within heterocyclic chemistry due to their rigidity and three-dimensional geometrical structure. The development of sophisticated synthetic methodologies has enabled chemists to access increasingly complex spirooxindole architectures, including compounds like 1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]. Contemporary research focuses on understanding structure-activity relationships and developing new synthetic approaches for accessing diverse spirooxindole derivatives.
The advancement of spirooxindole chemistry has been significantly influenced by the discovery of naturally occurring compounds with potent biological activities. Alkaloids such as horsfiline, rhynchophylline, gelsemine, carapanaubine, and maremycin E have demonstrated the therapeutic potential of spirooxindole structures. These natural products have served as inspiration for synthetic chemists seeking to develop novel compounds with improved pharmacological properties.
Classification within the Spiroindoline Chemical Space
1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] belongs to a specific subclass within the broader spiroindoline chemical space, characterized by the presence of both an oxindole ring system and a piperidine moiety connected through a spiro junction. This classification places the compound within the spirooxindole family, which represents a subset of spirocyclic compounds featuring an indole ring with a carbonyl group at the 2-position.
The spiroindoline chemical space encompasses various structural architectures, with spirooxindoles representing one of the most extensively studied subclasses. These compounds are distinguished from other spirocyclic structures by the presence of an oxindole core, which provides unique electronic and steric properties that influence their biological activities and chemical reactivity. The classification of spirooxindoles can be further refined based on the nature of the second ring system involved in the spiro junction, with piperidine-containing derivatives representing a particularly important subset.
Within the piperidine-containing spirooxindole subclass, compounds can be categorized based on substitution patterns, protecting group strategies, and functional group modifications. 1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] represents a protected derivative suitable for further synthetic elaboration, with the Boc group serving as a temporary protecting element and the bromine substituent providing a handle for cross-coupling reactions. This structural design positions the compound as a valuable synthetic intermediate rather than a final target molecule.
The classification of this compound as a protein degrader building block reflects its intended use in the synthesis of more complex molecular architectures designed for specific biological applications. Protein degrader molecules represent an emerging class of therapeutic agents that function by inducing the degradation of target proteins through cellular proteolytic machinery. The spirooxindole core provides a rigid scaffold that can present functional groups in precise three-dimensional orientations, making it valuable for achieving specific protein-protein interactions.
Contemporary classification systems for spirooxindole compounds often consider both structural features and intended applications. Research compounds may be classified as synthetic intermediates, biological probes, pharmaceutical leads, or natural product analogs depending on their development stage and intended use. 1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] falls primarily into the synthetic intermediate category, serving as a building block for more complex molecular constructions.
Research Significance in Medicinal Chemistry
The research significance of 1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] in medicinal chemistry derives from its potential as a versatile building block for accessing biologically active compounds. Spirooxindole derivatives have demonstrated extensive ranges of biological activities, including anticancer, antibiotics, and anti-hypertension properties. The structural framework provided by spirooxindole compounds offers unique advantages in drug design, particularly in terms of achieving specific three-dimensional arrangements of functional groups required for biological activity.
Research into spirooxindole-containing compounds has revealed their potential as anticancer agents through various mechanisms of action. Studies have demonstrated that certain spirooxindole derivatives can reduce cancer cell proliferation by inhibiting protein-protein interactions, particularly those involving MDM2 and p53. The rigid spirocyclic structure provides an optimal scaffold for presenting pharmacophoric elements in configurations that enable selective binding to target proteins. Compound-specific studies have shown that spirooxindole derivatives can directly interfere with MDM2-p53 interactions and elevate protein levels of p53 and p21, thereby inducing cell cycle arrest and mitochondrial apoptosis.
The antimicrobial properties of spirooxindole compounds represent another significant area of medicinal chemistry research. Various spirooxindole derivatives have exhibited promising antibacterial properties against both Gram-positive and Gram-negative bacterial strains. Some compounds have demonstrated considerable antimicrobial properties relative to standard antibiotics such as Ciprofloxacin, with minimum inhibitory concentration values indicating potent activity. The mechanism of antimicrobial action often involves the inhibition of bacterial enzymes essential for cellular processes, though the specific targets may vary depending on the particular spirooxindole structure.
Recent advances in spirooxindole chemistry have highlighted the importance of these compounds in addressing contemporary challenges in drug discovery. The development of resistance to existing antimicrobial agents has created an urgent need for new classes of compounds with novel mechanisms of action. Spiroindoline compounds, including those related to 1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine], have shown promise as insecticides with low mammalian toxicity, demonstrating the versatility of this structural class across different therapeutic areas.
The synthetic accessibility of spirooxindole derivatives through various methodological approaches has contributed significantly to their research importance. Organocatalytic asymmetric synthesis methods have enabled the preparation of enantiomerically pure spirooxindole compounds with high levels of stereochemical control. These synthetic advances have facilitated structure-activity relationship studies and enabled the systematic exploration of chemical space around the spirooxindole core. The availability of protected building blocks such as 1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] supports these research efforts by providing reliable starting materials for synthetic programs.
The molecular design principles underlying spirooxindole medicinal chemistry emphasize the importance of three-dimensional structure in achieving biological selectivity. The spiro junction creates a rigid molecular framework that restricts conformational flexibility while positioning functional groups in specific orientations. This structural constraint can be advantageous for achieving selectivity among related biological targets, as the rigid scaffold reduces the entropic penalty associated with binding while presenting recognition elements in predetermined geometries.
Properties
IUPAC Name |
tert-butyl 5-bromo-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSXNHRWSYLACX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)Br)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672115 | |
| Record name | tert-Butyl 5-bromo-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873779-30-7 | |
| Record name | tert-Butyl 5-bromo-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1’-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] can be achieved through several synthetic routes. One common method involves the reaction of 5-bromoindolin-2-one with di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product . Another approach involves the reaction of hydroxyindole with N-Boc-bis(2-chloroethyl)amine, followed by bromination with N-bromosuccinimide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1’-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and organometallic reagents.
Reduction Reactions: The carbonyl group in the indole moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with sodium azide yields the corresponding azide derivative, while reduction of the carbonyl group results in the formation of a hydroxyl derivative.
Scientific Research Applications
1’-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex indole derivatives. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: The compound’s indole moiety is known for its biological activity
Medicine: Indole derivatives have shown promise in the treatment of various diseases, including cancer, microbial infections, and neurological disorders.
Industry: The compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1’-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] is primarily determined by its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, including serotonin receptors, which play a crucial role in neurotransmission. The bromine atom and Boc protecting group may also influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved in its biological activity are still under investigation, but it is believed to modulate receptor activity and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes critical differences between the target compound and its analogs:
Key Comparative Insights
Stability and Reactivity
Anticancer Activity
- Mechanism : Brominated spiroindoles induce apoptosis via downregulation of anti-apoptotic proteins (e.g., Bcl-2) and inhibition of PI3K/Akt pathways .
- Case Study : A fluoro analog demonstrated 80% inhibition of breast cancer cell proliferation at 25 µM, suggesting brominated derivatives could achieve similar or enhanced efficacy .
Neuropharmacological Potential
Antimicrobial Properties
- Chlorinated analogs display activity against Staphylococcus aureus (MIC: 8–16 µg/mL), highlighting halogen-dependent antimicrobial effects .
Q & A
Basic: What are the critical steps in synthesizing 1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]?
Answer:
The synthesis involves three key steps:
Indole Core Formation : Use Fischer indole synthesis to construct the indole ring, typically starting from aryl hydrazines and ketones.
Spirocyclization : Employ strong bases (e.g., NaH or t-BuOK) to facilitate spiro ring formation between the indole and piperidine moieties.
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen using Boc₂O in the presence of a base like triethylamine.
Key Considerations :
- Reaction temperature and solvent polarity significantly impact spirocyclization efficiency.
- Purification via column chromatography or recrystallization ensures high purity (>95%) .
Basic: How can the spirocyclic structure be experimentally confirmed?
Answer:
Use a combination of spectroscopic and crystallographic methods:
- X-ray Crystallography : Directly resolves the spiro junction geometry, as demonstrated in analogous spiroindole derivatives (e.g., used X-ray to confirm spiro conformation in a related compound) .
- NMR Spectroscopy :
- ¹H NMR : Look for distinct shifts for the spiro carbon-attached protons (δ 3.5–4.5 ppm) and Boc group protons (δ 1.4 ppm).
- ¹³C NMR : Peaks for the carbonyl (C=O, ~170 ppm) and quaternary spiro carbon (~70 ppm).
- Mass Spectrometry (MS) : Molecular ion peaks matching the molecular formula (C₁₇H₂₁BrN₂O₃, expected m/z ~397.3) .
Advanced: How can researchers optimize the spirocyclization reaction yield?
Answer:
Optimization strategies include:
Base Screening : Test alternatives to NaH (e.g., KOt-Bu, DBU) to enhance reaction kinetics.
Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve cyclization rates compared to THF.
Temperature Control : Gradual heating (e.g., 60–80°C) prevents side reactions like over-oxidation.
Catalytic Additives : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts could stabilize intermediates.
Case Study : A related spiroindole synthesis achieved 85% yield using t-BuOK in DMF at 70°C .
Advanced: How to resolve contradictions in reported biological activities (e.g., anticancer vs. 5-HT1B receptor modulation)?
Answer:
Contradictions may arise from assay variability or impurity interference. Mitigation steps:
Standardized Assays : Re-evaluate activity under uniform conditions (e.g., cell lines, receptor subtypes).
Orthogonal Validation : Confirm anticancer activity via apoptosis assays (Annexin V/PI staining) and receptor modulation via radioligand binding (e.g., ³H-5-HT displacement) .
Purity Analysis : Use HPLC-MS to rule out impurities (e.g., de-Boc byproducts) contributing to off-target effects.
Basic: What common chemical transformations are feasible with this compound?
Answer:
The bromo and carbonyl groups enable diverse reactions:
- Nucleophilic Substitution : Replace Br with amines or thiols under Pd catalysis.
- Boc Deprotection : Use TFA or HCl/dioxane to expose the piperidine NH for further functionalization.
- Reduction : Convert the 2-oxo group to 2-hydroxy with NaBH₄ or LiAlH₄.
Example : TFA-mediated Boc removal followed by amide coupling is a standard route to bioactive derivatives .
Advanced: How to design derivatives for enhanced target selectivity (e.g., kinase vs. GPCR targets)?
Answer:
Apply structure-activity relationship (SAR) principles:
Substituent Modification :
- Electron-Withdrawing Groups (Br) : Enhance electrophilicity for covalent kinase inhibition.
- Bulkier Groups : Introduce tert-butyl or aryl moieties to favor GPCR binding pockets.
Bioisosteric Replacement : Replace the Boc group with carbamates or sulfonamides to modulate solubility and binding.
Case Study : SB-224289 ( ) achieved 5-HT1B selectivity via a methylsulfonyl group and rigid spiro architecture .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
| Technique | Application | Key Observations |
|---|---|---|
| IR | Confirm C=O (1700 cm⁻¹) and Boc C-O (1250 cm⁻¹) | |
| GC-MS | Verify molecular weight and fragmentation pattern | |
| 2D NMR (HSQC, HMBC) | Assign spiro carbon connectivity |
Advanced: How to analyze reaction intermediates during synthesis?
Answer:
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track Boc group incorporation.
- Quenching Studies : Halt reactions at intervals, isolate intermediates via TLC, and characterize via LC-MS/NMR.
- Computational Modeling : DFT calculations predict intermediate stability and reaction pathways .
Basic: What are the recommended storage conditions?
Answer:
Store at room temperature in airtight containers under inert gas (N₂/Ar). Desiccants (silica gel) prevent hydrolysis of the Boc group. Avoid prolonged exposure to light, as bromo-substituted indoles may undergo photodegradation .
Advanced: How to evaluate the compound’s stability under physiological conditions?
Answer:
pH Stability Assays : Incubate in buffers (pH 1–9) and monitor degradation via HPLC.
Plasma Stability : Test in human plasma (37°C, 24 hrs) to assess esterase susceptibility.
Metabolic Profiling : Use liver microsomes to identify cytochrome P450-mediated oxidation hotspots .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
